The Synthesis of m-Methyl Red: A Comprehensive Technical Guide
The Synthesis of m-Methyl Red: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl red is a widely utilized pH indicator, notable for its distinct color change from red at pH 4.4 to yellow at pH 6.2. This technical guide provides an in-depth exploration of the synthesis of methyl red, focusing on its reaction pathway and underlying mechanisms. The synthesis is a classic example of a two-step process involving a diazotization reaction followed by an azo coupling reaction. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and pharmaceutical fields. While often referred to as Methyl Red, the systematic name is 2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid. The "m-" or "meta-" prefix in "m-Methyl Red" is not standard nomenclature for this compound and may be a misnomer. This guide will refer to the compound as Methyl Red.
Synthesis Pathway and Mechanism
The synthesis of Methyl Red proceeds in two primary stages:
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Diazotization of Anthranilic Acid: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) to form a diazonium salt.[1][2] This reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the reactive diazonium salt.
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Azo Coupling Reaction: The resulting diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with N,N-dimethylaniline.[1][3] The coupling occurs at the para position of the N,N-dimethylaniline due to the strong activating and para-directing effect of the dimethylamino group.
The overall reaction is as follows:
Anthranilic acid + N,N-dimethylaniline → Methyl Red
Quantitative Data Summary
The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of Methyl Red.
| Reagent/Parameter | "Organic Syntheses" Protocol[4][5] | "Vogel's Textbook" Protocol[6] |
| Starting Materials | ||
| Anthranilic Acid | 685 g (4.75 moles) | 6.5 g |
| N,N-dimethylaniline | 848 g (7 moles) | 8.9 mL |
| Sodium Nitrite | 360 g (5 moles) | 3.6 g |
| Concentrated HCl | 500 cc + 750 cc | 12.5 mL |
| Sodium Acetate | 680 g (8.3 moles) | 6.8 g |
| Reaction Conditions | ||
| Diazotization Temperature | 3-5 °C | Not explicitly stated, but ice bath used |
| Coupling Temperature | 5 °C | Not explicitly stated, but ice bath used |
| Yield | ||
| Theoretical Yield | Not explicitly calculated | Not explicitly calculated |
| Actual Yield | 790-840 g | Not explicitly stated |
| Percent Yield | 62-66% | Not explicitly stated |
| Purification | ||
| Recrystallization Solvent | Toluene | Toluene[6] |
| Melting Point | 181-182 °C | Not explicitly stated |
Experimental Protocols
Protocol 1: Based on "Organic Syntheses"[4][5]
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Dissolution of Anthranilic Acid: Dissolve 685 g (4.75 moles) of technical anthranilic acid in a mixture of 1.5 L of water and 500 cc of concentrated hydrochloric acid by heating. Filter off any insoluble impurities.
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Diazotization: Transfer the filtrate to a 16 L crock and chill with stirring. Add a mush of 2.5 kg of ice and 750 cc of concentrated hydrochloric acid. Maintain the temperature between 3 and 5 °C while slowly adding a filtered solution of 360 g (5 moles) of sodium nitrite in 700 cc of water. The addition should take 1.5 to 2 hours.
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Coupling: To the diazonium salt solution, add 848 g (7 moles) of dimethylaniline. Continue stirring for one hour, keeping the temperature at 5 °C.
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Buffering: Add 500 cc of a filtered solution of 680 g (8.3 moles) of crystallized sodium acetate diluted to 1200 cc. Continue stirring for four hours.
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Precipitation and Isolation: Allow the mixture to stand overnight in an ice bath. Add the remainder of the sodium acetate solution with stirring. Add just enough 40% sodium hydroxide solution to give a distinct odor of dimethylaniline. Let the mixture stand for at least 48 hours at room temperature. Filter the solid product.
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Washing: Wash the crude product with water, then with 400 cc of 10% acetic acid, and finally with distilled water.
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Purification: Recrystallize the crude product from toluene. The expected yield of pure methyl red is 790–840 g (62–66%), with a melting point of 181–182 °C.[5]
Protocol 2: Based on "Vogel's Textbook of Practical Organic Chemistry"[6]
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Preparation of Solutions:
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Dilute 5 mL of concentrated hydrochloric acid with 15 mL of distilled water.
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Dissolve 3.8 g of sodium nitrite in 7.5 mL of water.
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Dissolve 6.8 g of sodium acetate in 10 mL of distilled water.
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Dissolution of Anthranilic Acid: In a beaker, add 6.5 g of anthranilic acid to the diluted hydrochloric acid solution. Heat gently to dissolve.
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Diazotization: Cool the anthranilic acid solution in an ice bath. Slowly add the sodium nitrite solution while maintaining a low temperature.
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Coupling: Add 8.9 mL of N,N-dimethylaniline to the cold diazonium salt solution all at once with stirring. The solution will turn from a clear orange to a deep red color.[6]
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Precipitation and Isolation: Add the sodium acetate solution and continue stirring. Add 5 mL of 20% sodium hydroxide solution and stir for another hour. Filter the crude product.
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Washing: Wash the collected solid with 10 mL of 10% acetic acid to remove unreacted N,N-dimethylaniline, followed by a small amount of cold distilled water.[6]
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Purification: Recrystallize the crude product from toluene.
Visualizing the Synthesis and Mechanism
Synthesis Pathway
Caption: Overall synthesis pathway of Methyl Red.
Reaction Mechanism: Diazotization
Caption: Mechanism of the diazotization of anthranilic acid.
Reaction Mechanism: Azo Coupling
Caption: Mechanism of the electrophilic aromatic substitution (azo coupling).
Conclusion
This guide has provided a detailed overview of the synthesis of Methyl Red, a vital pH indicator. By presenting the reaction pathway, mechanism, quantitative data, and experimental protocols in a clear and structured manner, this document serves as a valuable resource for professionals in research and development. The inclusion of visual diagrams further elucidates the complex chemical transformations involved in this synthesis. Adherence to the detailed protocols and safety precautions is essential for the successful and safe synthesis of Methyl Red in a laboratory setting.
